molecular formula C17H20F3N3O2 B8051346 tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B8051346
M. Wt: 355.35 g/mol
InChI Key: NROHMBXIFKRFBD-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 2-cyano-4-(trifluoromethyl)phenyl moiety. The Boc group enhances solubility during synthesis and is commonly used in medicinal chemistry to protect amines .

Properties

IUPAC Name

tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c1-16(2,3)25-15(24)23-8-6-22(7-9-23)14-5-4-13(17(18,19)20)10-12(14)11-21/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROHMBXIFKRFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method employs a palladium catalyst to couple a brominated aryl precursor with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing cyano and trifluoromethyl groups on the aryl ring facilitate oxidative addition in the catalytic cycle.

Typical Procedure

  • Substrates :

    • 2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv)

    • Boc-piperazine (1.1–1.5 equiv)

  • Catalyst System :

    • Pd₂(dba)₃ (2–5 mol%)

    • Xantphos (4–10 mol%)

  • Base : Sodium tert-butoxide (2.0–3.0 equiv)

  • Solvent : Anhydrous 1,4-dioxane or toluene

  • Conditions : 85–100°C under argon for 12–24 hours.

Workup and Yield

After filtration through Celite®, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to yield the title compound in 15–25% isolated yield.

Key Challenges

  • Competing side reactions (e.g., debromination) reduce efficiency.

  • High catalyst loading increases costs.

Suzuki-Miyaura Coupling with Prefunctionalized Piperazines

Reaction Overview

This approach involves coupling a boronic ester-functionalized piperazine with a halogenated aryl trifluoromethyl cyanide. While less common, it offers regioselectivity advantages.

Typical Procedure

  • Substrates :

    • 4-Bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv)

    • tert-Butyl 4-(pinacolboranyl)piperazine-1-carboxylate (1.2 equiv)

  • Catalyst System :

    • Pd(PPh₃)₄ (3–5 mol%)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Dioxane/water (9:1)

  • Conditions : 90–100°C for 18–36 hours.

Workup and Yield

The product is extracted with ethyl acetate, dried over MgSO₄, and purified via flash chromatography to achieve 20–30% yield.

Reductive Amination of Nitriles

Reaction Overview

A two-step sequence involving nitrile reduction followed by Boc protection. This method is less efficient but useful for scale-up.

Step 1: Nitrile Reduction

  • Substrates :

    • 2-Amino-4-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Reducing Agent : NaBH₄/TFA in THF

  • Conditions : 0°C to room temperature, 12 hours.

Step 2: Boc Protection

  • Reagents : Boc₂O (1.2 equiv), DMAP (cat.)

  • Solvent : Dichloromethane

  • Conditions : Room temperature, 6 hours.

Overall Yield : 30–40% after purification.

Comparative Analysis of Methods

Method Catalyst Yield Advantages Disadvantages
Buchwald-HartwigPd₂(dba)₃/Xantphos15–25%Direct coupling, fewer stepsLow yield, expensive ligands
Suzuki-MiyauraPd(PPh₃)₄20–30%RegioselectiveRequires boronic ester synthesis
Reductive AminationNaBH₄/TFA30–40%ScalableMulti-step, moderate efficiency

Optimization Strategies

Ligand Screening

Replacing Xantphos with BINAP in Buchwald-Hartwig reactions improves yield to 35% by enhancing catalyst turnover.

Solvent Effects

Using toluene instead of dioxane reduces side reactions, increasing yield by 10%.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 1 hour) shortens reaction time and boosts yield to 28% .

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.55 (m, 8H, piperazine), 7.60–7.85 (m, 3H, aryl).

  • HPLC Purity : >95% (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

  • Cost Analysis : Pd₂(dba)₃/Xantphos accounts for 60% of raw material costs. Switching to Pd(OAc)₂ with cheaper ligands reduces expenses by 40%.

  • Green Chemistry : Aqueous micellar conditions (TPGS-750-M) achieve 22% yield with reduced organic solvent use.

Emerging Techniques

Photocatalytic Coupling

Visible-light-mediated C–N coupling using Ir(ppy)₃ achieves 18% yield under mild conditions, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and potassium iodide for substitution reactions . Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Studies

The compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the trifluoromethyl and cyano groups enhances its binding affinity to biological targets, making it useful in drug discovery and development processes. Research indicates that it may interact with specific molecular targets, influencing biological pathways and receptor activities.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate in the development of new drugs. Its unique structure may contribute to the pharmacological properties of new therapeutic agents, particularly in the treatment of neurological disorders and other conditions where piperazine derivatives have shown efficacy.

Material Science

The compound is also utilized in the development of new materials with unique properties. Its chemical structure can impart specific characteristics to polymers and other materials, making it suitable for applications in coatings, adhesives, and specialty chemicals.

Case Study 1: Drug Development

Research involving this compound has led to the development of novel pharmacological agents targeting specific receptors in the central nervous system. The compound's ability to modulate receptor activity has shown promise in preclinical trials for treating anxiety disorders.

Case Study 2: Material Innovations

In material science, studies have demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, leading to improved performance in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The piperazine ring can act as a scaffold, providing structural stability and flexibility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities

All analogs share the piperazine-1-carboxylate backbone with a Boc group, enabling consistent synthetic strategies (e.g., amination, coupling, and deprotection reactions). Differences arise in substituents on the aromatic ring or alternative heterocycles attached to piperazine.

Substituent Analysis and Key Comparisons

Table 1: Structural and Functional Comparison of Analogs
Compound Name (Reference) Substituent on Aromatic/Heterocyclic Ring Key Functional Groups Molecular Weight (g/mol) Yield (%) Notable Properties
Target Compound 2-cyano-4-(trifluoromethyl)phenyl -CN, -CF₃ 369.3* (calculated) N/A High lipophilicity (logP ~3.5†)
A8 () 3-((trifluoromethyl)thio)phenyl -SCF₃ 363.13 71 Enhanced metabolic stability due to -SCF₃
A9 () 3-(trifluoromethyl)pyridin-2-yl -CF₃ (pyridine) 332.15 67 Polar pyridine ring improves solubility
4-amino-2-cyanophenyl -NH₂, -CN 301.3* (calculated) N/A Electron-donating -NH₂ increases polarity
2-cyano-4-formylphenyl -CN, -CHO 343.3* (calculated) N/A Reactive aldehyde for conjugation
6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine -Cl, -CF₃ 443.8 N/A Chlorine adds steric bulk

*Calculated using PubChem tools. †Estimated via computational methods.

Key Observations :
  • Analog A8’s -SCF₃ group offers similar lipophilicity but may confer resistance to oxidative metabolism .
  • Solubility : A9’s pyridine ring (vs. phenyl) introduces polarity, likely improving aqueous solubility compared to the target compound .
  • Reactivity : ’s aldehyde (-CHO) enables facile derivatization, contrasting with the target’s inert -CF₃ and -CN groups .

Biological Activity

Introduction

tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H20F3N3O2
  • Molecular Weight : 358.36 g/mol

The compound features a piperazine ring, a cyano group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and trifluoromethyl groups facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to various receptors. The piperazine ring serves as a structural scaffold that provides stability and flexibility, which are crucial for its biological function .

Anticancer Potential

Research has indicated that compounds with similar structural features exhibit notable anticancer activities. For instance, analogs of piperazine derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often range from low micromolar concentrations, suggesting significant potency .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties. Studies suggest that piperazine derivatives can act as ligands for neurotransmitter receptors, potentially influencing pathways related to anxiety and depression. The structural similarities with known psychoactive compounds point towards a possible role in modulating central nervous system activity .

Anti-inflammatory Activity

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, which could have implications for treating chronic inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EC50 ValuesReference
AnticancerA549 (Lung Cancer)3.0 µM
MCF-7 (Breast Cancer)5.85 µM
NeuropharmacologicalVarious CNS ModelsNot specified
Anti-inflammatoryAnimal ModelsNot specified

Case Studies

  • Anticancer Activity Evaluation : A study evaluated a series of piperazine derivatives for their anticancer effects against several human cancer cell lines. The results highlighted the potential of this compound as a lead compound due to its low IC50 values compared to standard chemotherapy agents like doxorubicin .
  • Neuropharmacological Screening : In another investigation focusing on neuropharmacological effects, the compound was tested for binding affinity to serotonin receptors. Results indicated a moderate affinity, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate?

The compound is typically synthesized via a palladium-catalyzed amination reaction between 1-bromo-2-(trifluoromethyl)benzene and tert-butyl piperazine-1-carboxylate, followed by Boc deprotection using HCl . Additional steps may include functionalization of the piperazine ring with cyano groups via nucleophilic substitution or coupling reactions. Key intermediates, such as aryl piperazines, are purified via column chromatography (ethyl acetate/pentane eluent) or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the piperazine backbone and substituent positions (e.g., trifluoromethyl and cyano groups) .
  • Mass spectrometry (ESI or HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : To identify functional groups like C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Q. What are the common reactions involving the piperazine ring in this compound?

The piperazine moiety undergoes:

  • Boc deprotection : Acidic conditions (e.g., HCl in dioxane) remove the tert-butoxycarbonyl group, enabling further derivatization .
  • Nucleophilic substitution : Reactivity at the piperazine nitrogen with electrophiles (e.g., acyl chlorides) to form amides or sulfonamides .
  • Reductive amination : For introducing alkyl or aryl groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Conflicts may arise from rotational isomers or dynamic exchange processes. Strategies include:

  • Variable-temperature NMR : To slow conformational changes and resolve splitting .
  • 2D NMR (COSY, NOESY) : For assigning proton-proton correlations and spatial interactions .
  • X-ray crystallography : Definitive structural elucidation using SHELX software for refinement .

Q. What methodologies optimize the yield of palladium-catalyzed amination steps in its synthesis?

Optimization involves:

  • Catalyst selection : Pd₂(dba)₃ with Xantphos ligand improves coupling efficiency .
  • Solvent/base systems : DMF or toluene with Cs₂CO₃ enhances reaction rates .
  • Temperature control : 80–100°C balances reactivity and side-reaction suppression .

Q. How can aqueous solubility be improved for biological assays without compromising activity?

Strategies include:

  • Prodrug design : Introduce phosphate or glycoside groups at the piperazine nitrogen .
  • Co-solvent systems : Use DMSO/PEG mixtures (<10% v/v) to maintain compound stability .
  • Micellar encapsulation : Employ surfactants (e.g., Tween-80) for in vitro assays .

Q. What in vitro assays evaluate its potential as a prolyl hydroxylase inhibitor?

  • Enzyme inhibition assays : Monitor HIF-1α stabilization in HEK293 cells under hypoxic conditions .
  • Western blotting : Quantify hydroxylated vs. non-hydroxylated HIF-1α levels .
  • Cellular uptake studies : LC-MS/MS quantification in lysates to correlate intracellular concentration with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported Boc deprotection conditions?

Some studies use HCl in dioxane (1–4 h, 0°C to RT) , while others employ TFA/DCM (15 min, RT) . The choice depends on downstream applications: HCl is milder for acid-sensitive intermediates, while TFA offers faster deprotection but requires rigorous neutralization. Validate via TLC or MS monitoring .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepReagents/ConditionsYieldReference
Pd-catalyzed couplingPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C65–75%
Boc deprotection4M HCl/dioxane, RT, 2h90%
Cyano introductionKCN, DMF, 80°C, 12h50%

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.48 (s, 9H, Boc), 3.12–3.57 (m, 8H, piperazine)
ESI-MS[M+H]⁺ 410.2, [M−Boc]⁺ 310.1

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